N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]-3-(1,3-thiazol-2-yl)propanamide
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Overview
Description
N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]-3-(1,3-thiazol-2-yl)propanamide is a complex organic compound featuring a piperidine ring, an oxolane moiety, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, oxolane, and thiazole derivatives.
Step 1 Formation of the Piperidine Intermediate: The piperidine ring is functionalized by introducing a methyl group at the 4-position using a suitable alkylating agent under basic conditions.
Step 2 Attachment of the Oxolane Moiety: The oxolane ring is introduced via a nucleophilic substitution reaction, where the oxolane derivative reacts with the piperidine intermediate.
Step 3 Formation of the Thiazole Derivative: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Step 4 Coupling Reaction: The final step involves coupling the thiazole derivative with the piperidine-oxolane intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis of N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]-3-(1,3-thiazol-2-yl)propanamide would involve optimization of reaction conditions to maximize yield and purity. This includes:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the thiazole ring, potentially converting it to a dihydrothiazole derivative.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like alkoxides or amines in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Introduction of alkyl or aryl groups at the piperidine or oxolane rings.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes, making it a candidate for drug development.
Receptor Binding: Studied for its binding affinity to various biological receptors.
Medicine
Therapeutic Agents: Explored for its potential as an anti-inflammatory, antiviral, or anticancer agent.
Drug Delivery: Utilized in the design of drug delivery systems due to its structural features.
Industry
Material Science:
Agriculture: Investigated for its use in agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]-3-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]-3-(1,3-thiazol-2-yl)butanamide: Similar structure with a butanamide instead of propanamide.
N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]-3-(1,3-thiazol-2-yl)ethanamide: Similar structure with an ethanamide instead of propanamide.
Uniqueness
N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]-3-(1,3-thiazol-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile modifications, making it a valuable scaffold in medicinal chemistry.
Properties
IUPAC Name |
N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]-3-(1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2S/c20-15(1-2-16-17-6-10-22-16)18-14-3-7-19(8-4-14)11-13-5-9-21-12-13/h6,10,13-14H,1-5,7-9,11-12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRHERSFBRNCHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CCC2=NC=CS2)CC3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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